N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbenzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbenzamide is a synthetic organic compound characterized by its unique molecular structure This compound features an azepane ring, a benzamide group, and a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzyl chloride with azepane to form an intermediate, which is then reacted with 3-methylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The azepane ring and benzamide group may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide
- 2-(azepan-1-yl)ethyl methacrylate
- N-(2-azepan-1-yl-2-oxo-ethyl)-N-(2-ethyl-phenyl)-4-methyl-benzenesulfonamide
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H30N2O |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbenzamide |
InChI |
InChI=1S/C23H30N2O/c1-18-10-12-20(13-11-18)22(25-14-5-3-4-6-15-25)17-24-23(26)21-9-7-8-19(2)16-21/h7-13,16,22H,3-6,14-15,17H2,1-2H3,(H,24,26) |
InChI Key |
VEVXNJDDKILSHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C)N3CCCCCC3 |
Origin of Product |
United States |
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